

# UNC0224: A Potent and Selective Inhibitor of G9a and GLP Histone Methyltransferases

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## Compound of Interest

Compound Name: UNC0224

Cat. No.: B611569

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## Introduction

**UNC0224** is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D).[1][2][3] These enzymes play a crucial role in epigenetic regulation by catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), marks that are generally associated with transcriptional repression.[4] G9a and GLP share a high degree of sequence homology within their catalytic SET domains and often function as a heterodimer.[4] Dysregulation of G9a and GLP activity has been implicated in various disease states, including cancer, making them attractive targets for therapeutic intervention. **UNC0224**, a derivative of the 2,4-diamino-7-aminoalkoxy-quinazoline scaffold, serves as a valuable chemical probe for elucidating the biological functions of G9a and GLP and for exploring their therapeutic potential. [2][3]

## Target Profile and Quantitative Data

**UNC0224** exhibits high potency against both G9a and GLP, with nanomolar efficacy. Its selectivity has been demonstrated against other histone methyltransferases, such as SET7/9 and SET8. The inhibitory activity of **UNC0224** has been characterized using various biochemical and biophysical assays, providing key quantitative metrics for its target engagement.

Target	Assay Type	Metric	Value (nM)	Reference
G9a	ThioGlo	IC50	15	
G9a	ECSD	IC50	43	[1]
G9a	CLOT	IC50	57	[1]
G9a	-	Ki	2.6	[1]
G9a	ITC	Kd	23	[1]
GLP	ThioGlo	IC50	20	
GLP	ECSD	IC50	50	[1]
GLP	CLOT	IC50	58	[1]
SET7/9	-	-	>1000-fold selectivity	
SET8	-	-	>1000-fold selectivity	
PRMT3	-	-	Inactive	[1]
JMJD2E	-	-	Inactive	[1]

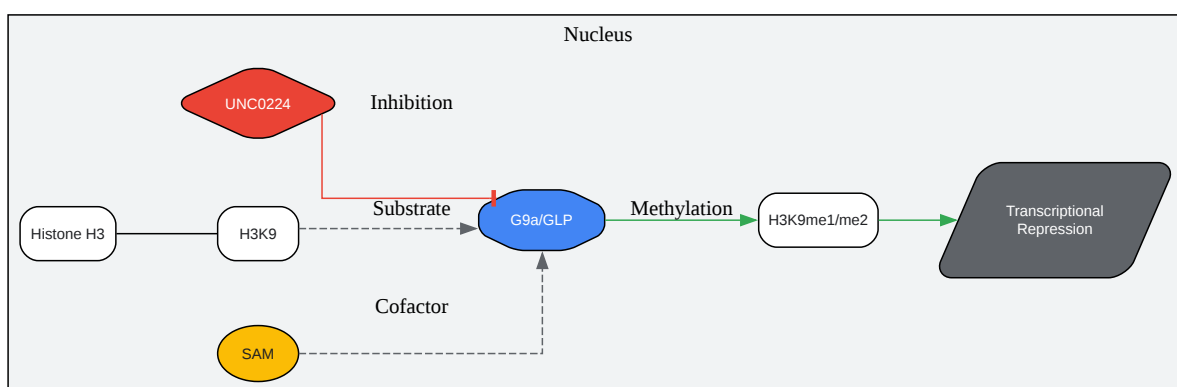
Abbreviations: IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant; ThioGlo: A fluorescence-based assay; ECSD: Enzyme-coupled SAH detection; CLOT: Chemiluminescence-based oxygen tunneling; ITC: Isothermal Titration Calorimetry.

## Mechanism of Action

**UNC0224** acts as a competitive inhibitor with respect to the histone peptide substrate and is non-competitive or uncompetitive with the cofactor S-adenosyl-L-methionine (SAM).[5] This mechanism suggests that **UNC0224** binds to the substrate-binding pocket of the G9a/GLP catalytic domain, thereby preventing the methylation of histone H3.

## Signaling Pathway

G9a and GLP are key enzymes in the histone methylation pathway, specifically targeting lysine 9 of histone H3. The deposition of methyl groups on H3K9 serves as a signal for the recruitment of other proteins that mediate transcriptional repression. **UNC0224**, by inhibiting G9a and GLP, prevents the formation of H3K9me1 and H3K9me2, leading to a more open chromatin state and potentially the activation of gene expression.



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G9a/GLP histone methylation pathway and **UNC0224** inhibition.

## Experimental Protocols

### G9a/GLP Biochemical Inhibition Assay (ThioGlo™)

This protocol describes a fluorescence-based assay to determine the IC<sub>50</sub> value of **UNC0224** against G9a or GLP. The assay measures the production of S-adenosyl-L-homocysteine (SAH), a product of the methyltransferase reaction, which is converted to a thiol-containing compound that reacts with ThioGlo™ to produce a fluorescent signal.

Materials:

- Recombinant human G9a or GLP enzyme

- Biotinylated histone H3 (1-21) peptide substrate
- S-adenosyl-L-methionine (SAM)
- S-adenosyl-L-homocysteine hydrolase (SAHH)
- ThioGlo™ I
- **UNC0224**
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl<sub>2</sub>, 4 mM DTT)
- 384-well assay plates

Procedure:

- Prepare serial dilutions of **UNC0224** in DMSO and then dilute in assay buffer.
- Add the G9a or GLP enzyme to the wells of the assay plate.
- Add the diluted **UNC0224** or vehicle control (DMSO) to the wells and incubate for 15 minutes at room temperature to allow for compound binding.
- Initiate the methyltransferase reaction by adding a mixture of the histone H3 peptide substrate and SAM.
- Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
- Stop the reaction and detect the product by adding a solution containing SAHH and ThioGlo™ I.
- Incubate for 10 minutes at room temperature to allow for the development of the fluorescent signal.
- Measure the fluorescence intensity using a plate reader (e.g., excitation at 380 nm and emission at 505 nm).

- Calculate the percent inhibition for each **UNC0224** concentration and determine the IC50 value by fitting the data to a dose-response curve.

## Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the binding affinity ( $K_d$ ) of **UNC0224** to G9a or GLP by directly measuring the heat changes that occur upon binding.

Materials:

- Purified recombinant G9a or GLP protein
- **UNC0224**
- ITC Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
- Isothermal Titration Calorimeter

Procedure:

- Prepare a solution of G9a or GLP protein in ITC buffer at a known concentration (e.g., 10-20  $\mu$ M) and load it into the sample cell of the calorimeter.
- Prepare a solution of **UNC0224** in the same ITC buffer at a concentration 10-20 fold higher than the protein concentration and load it into the injection syringe.
- Perform a series of small, sequential injections of the **UNC0224** solution into the protein solution while monitoring the heat changes.
- A binding event will result in either an exothermic or endothermic heat change.
- Integrate the heat pulses from each injection to generate a binding isotherm.
- Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant ( $K_d$ ), stoichiometry ( $n$ ), and enthalpy of binding ( $\Delta H$ ).

## In-Cell Western (ICW) Assay for H3K9 Dimethylation

This cell-based assay quantifies the ability of **UNC0224** to inhibit G9a/GLP activity within cells by measuring the levels of H3K9me2.

Materials:

- Adherent cell line (e.g., MCF7 or HEK293)
- Cell culture medium and supplements
- **UNC0224**
- Fixation solution (e.g., 4% formaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer)
- Primary antibody against H3K9me2
- Primary antibody for normalization (e.g., anti-Histone H3)
- Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)
- 96-well plates
- Infrared imaging system (e.g., LI-COR Odyssey)

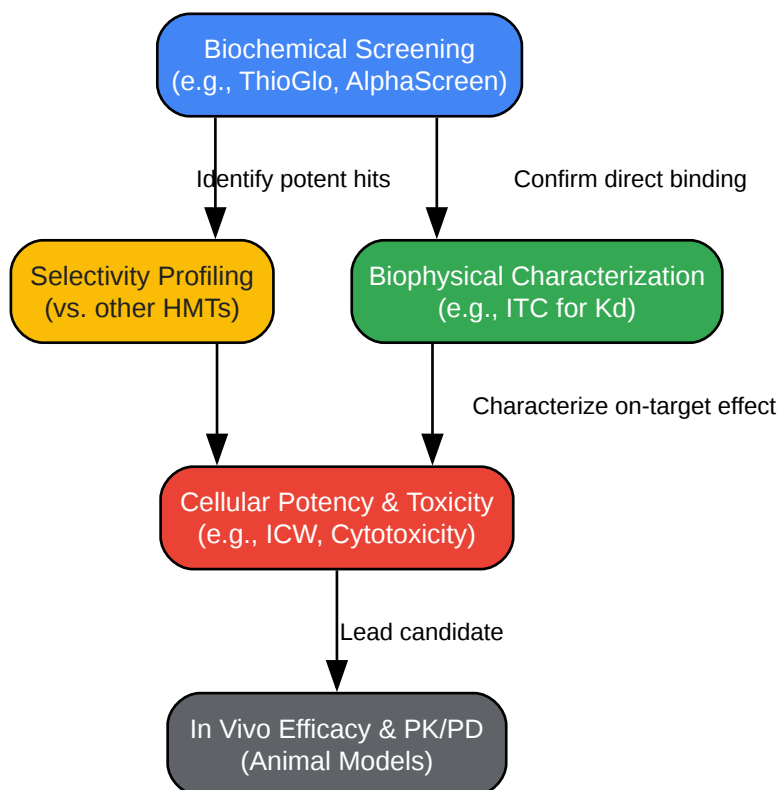
Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with a range of concentrations of **UNC0224** or vehicle control for a specified time (e.g., 24-48 hours).
- Fix the cells with the fixation solution.
- Permeabilize the cells with the permeabilization buffer.
- Block non-specific binding sites with blocking buffer.

- Incubate the cells with the primary antibody against H3K9me2 and the normalization primary antibody simultaneously overnight at 4°C.
- Wash the cells with PBS containing 0.1% Tween 20.
- Incubate with the appropriate infrared dye-conjugated secondary antibodies for 1 hour at room temperature in the dark.
- Wash the cells again.
- Scan the plate using an infrared imaging system to quantify the fluorescence intensity for both H3K9me2 and the normalization protein.
- Normalize the H3K9me2 signal to the total histone H3 signal and determine the cellular IC50 value for **UNC0224**.

## Experimental Workflow

The evaluation of a G9a/GLP inhibitor like **UNC0224** typically follows a multi-step workflow, progressing from initial biochemical screening to more complex cellular and in vivo studies.



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